molecular formula C9H10O4 B020060 Homovanillic Acid-d3 CAS No. 74495-71-9

Homovanillic Acid-d3

Cat. No.: B020060
CAS No.: 74495-71-9
M. Wt: 185.19 g/mol
InChI Key: QRMZSPFSDQBLIX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homovanillic Acid-d3, also known as Vanilacetic Acid-d3, is a deuterium-labeled version of Homovanillic Acid. Homovanillic Acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of neurochemistry and pharmacokinetics .

Properties

IUPAC Name

2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZSPFSDQBLIX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492993
Record name {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-71-9
Record name {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration via Acid-Catalyzed Exchange

Deuteration of HVA typically targets the methyl group adjacent to the carbonyl moiety or the methoxy aromatic substituent. In a protocol adapted from lignin-derived monomer synthesis, homovanillic acid undergoes methyl esterification using deuterated methanol (CD3OD) under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of HVA reacts with CD3OD in the presence of a catalytic amount of sulfuric acid:

HVA+CD3OHH2SO4Methyl Homovanillate-d3+H2O\text{HVA} + \text{CD}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl Homovanillate-d3} + \text{H}2\text{O}

Subsequent saponification with deuterium oxide (D2O) yields HVA-d3 with >98% isotopic incorporation. This method mirrors the synthesis of methyl homovanillate (MHV) described in polymer chemistry studies, where esterification and etherification steps are optimized for minimal side reactions.

Enzymatic Methylation with Deuterated SAM

An alternative route employs S-adenosylmethionine-d3 (SAM-d3) as a methyl donor in the enzymatic O-methylation of 3,4-dihydroxyphenylacetic acid (DOPAC). Catechol-O-methyltransferase (COMT) catalyzes the transfer of a deuterated methyl group to DOPAC, forming HVA-d3. The reaction is conducted in deuterated phosphate buffer (pH 7.4) to prevent proton exchange:

DOPAC+SAM-d3COMTHVA-d3+S-Adenosylhomocysteine\text{DOPAC} + \text{SAM-d3} \xrightarrow{\text{COMT}} \text{HVA-d3} + \text{S-Adenosylhomocysteine}

This method ensures regioselective deuteration at the 3-methoxy position, critical for maintaining metabolic relevance in tracer studies.

Catalytic Optimization and Reaction Conditions

Transesterification Catalysts

The choice of catalyst significantly impacts the efficiency of deuterium incorporation. Dibutyltin oxide (DBTO) has been identified as the most effective catalyst for transesterification reactions, achieving a number-average molecular weight (MnM_n) of 12.4 kg mol⁻¹ and a dispersity (ĐĐ) of 2.98 in related polyester syntheses. Comparative studies with titanium(IV) butoxide (TBT) and antimony trioxide (Sb2O3) revealed inferior performance, with MnM_n values below 8.0 kg mol⁻¹ and increased polydispersity.

Table 1. Catalyst Performance in Deuterated Ester Synthesis

CatalystLoading (mol%)Temperature (°C)MnM_n (kg mol⁻¹)ĐĐ
DBTO0.520012.42.98
TBT0.52008.03.40
Sb2O30.52405.42.80

Data adapted from polymer synthesis studies.

Temperature and Solvent Effects

Elevated temperatures (>200°C) promote side reactions such as oligomerization, reducing deuterium retention. Polar aprotic solvents like dimethyl sulfoxide (DMSO) suppress premature polymerization, enabling >90% monomer conversion at 150°C. In contrast, dimethylformamide (DMF) and dimethylacetamide (DMAc) facilitate undesired condensation, underscoring the necessity of solvent screening.

Purification and Characterization

Liquid-Liquid Extraction (LLE)

Crude HVA-d3 is purified via supported liquid extraction (SLE) using ISOLUTE® SLE+ plates. Pre-treated plasma samples (75 µL) mixed with ammonium acetate (pH 7) are loaded onto SLE+ sorbent, followed by elution with 1% formic acid in ethyl acetate. This protocol achieves >95% recovery, as validated by LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of HVA-d3 reveals complete deuteration at the methyl and methoxy positions:

  • Methoxy group : Absence of the singlet at δ 3.88 ppm (Ar-OCH3) in non-deuterated HVA.

  • Methyl group : Replacement of the δ 3.71 ppm signal (CO-OCH3) with a deuterated counterpart.

¹³C NMR further confirms isotopic incorporation, with the methoxy carbon (δ 55.9 ppm) and methyl carbon (δ 52.1 ppm) exhibiting split peaks due to deuterium coupling.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of HVA-d3 shows a molecular ion peak at m/zm/z 244.1203 ([M+H]⁺), consistent with a +3 Da shift compared to non-deuterated HVA. LC-MS/MS fragmentation patterns validate structural integrity, with characteristic transitions at m/zm/z 244 → 151 and 244 → 123.

Industrial-Scale Production Considerations

Cost-Efficiency of Deuterated Reagents

Deuterated methanol (CD3OD) and SAM-d3 constitute 60–70% of total production costs. Batch optimization studies recommend a 5 mol% excess of CD3OD to drive esterification to completion, minimizing raw material waste.

Regulatory Compliance

HVA-d3 synthesized for clinical diagnostics must adhere to ICH Q3D guidelines for elemental impurities. Inductively coupled plasma mass spectrometry (ICP-MS) analyses confirm residual tin (Sn) levels <1 ppm when DBTO is employed.

Analytical Applications in Biomedical Research

Quantification of Catecholamine Metabolites

HVA-d3 enables precise quantification of endogenous HVA in plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. Co-eluting with endogenous analytes, it corrects for matrix effects and ion suppression in LC-MS/MS.

Pharmacokinetic Tracer Studies

Deuterated HVA-d3 facilitates stable isotope tracer studies to investigate dopamine metabolism. Following oral administration of levodopa-d3, HVA-d2 is detected as a major metabolite, confirming the role of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) in its catabolism .

Chemical Reactions Analysis

Types of Reactions

Homovanillic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurochemical Research

Dopamine Metabolism Studies
HVA-d3 serves as a valuable biomarker for investigating dopamine metabolism. Its application in high-performance liquid chromatography (HPLC) allows researchers to quantify dopamine turnover in biological samples. For instance, studies have shown that lower levels of HVA in cerebrospinal fluid (CSF) correlate with neurocognitive complications in individuals with HIV, suggesting altered dopaminergic activity and its association with depressive symptoms .

Case Study: HIV-Related Neuroinflammation
A study involving people living with HIV (PWH) demonstrated that lower concentrations of HVA were linked to higher depressive symptoms and neuroinflammatory markers. The findings indicated that dopaminergic dysregulation might contribute to the pathogenesis of depression in PWH, highlighting the significance of HVA-d3 in understanding neurochemical pathways involved in mood disorders .

Psychiatric Applications

Autism Spectrum Disorders (ASD)
Research has explored the relationship between HVA levels and behavioral outcomes in children with ASD. A study analyzed urinary levels of HVA and vanillylmandelic acid (VMA) among children receiving dietary supplementation. The results indicated that specific nutrient interventions could influence HVA levels and potentially ameliorate behavioral symptoms associated with ASD .

Data Table: Supplementation Effects on HVA Levels in ASD Children

Supplement TypeChange in HVA LevelsStatistical Significance
Vitamin BIncreasedp = 0.016
Omega-6 Fatty AcidsIncreasedp = 0.002
Omega-3 Fatty AcidsNo significant changep > 0.05

This table summarizes the effects of different supplements on HVA levels, indicating a potential therapeutic avenue for managing symptoms associated with ASD.

Metabolic Studies

Gut Microbiome Interactions
Recent studies have highlighted the role of gut microbiota in influencing HVA levels and their subsequent impact on mood regulation. For example, research indicates that gut bacteria can drive the production of HVA, which may help alleviate depressive symptoms through mechanisms involving neurotransmitter modulation .

Case Study: Gut Microbiome and Depression
A study characterized the gut microbiome profiles of individuals suffering from depression and found distinct metabolic patterns associated with increased levels of HVA. This suggests that interventions targeting gut health could be a novel approach to managing depressive disorders by modulating HVA production .

Pharmacokinetics and Drug Development

HVA-d3 is employed in pharmacokinetic studies to assess drug metabolism related to dopaminergic pathways. Its stable isotope-labeled nature allows for precise tracking in metabolic studies, providing insights into how drugs interact with dopamine systems.

Applications in Drug Development
The understanding of HVA's role in dopamine metabolism has implications for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopaminergic function is compromised .

Mechanism of Action

Homovanillic Acid-d3 exerts its effects primarily through its role as a metabolite of dopamine. The metabolism of dopamine involves the enzymes monoamine oxidase and catechol-O-methyltransferase, which convert dopamine to Homovanillic Acid. The deuterium labeling in this compound allows for precise tracking of this metabolic pathway in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homovanillic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .

Biological Activity

Homovanillic acid-d3 (HVA-d3) is a deuterated form of homovanillic acid (HVA), a significant metabolite of dopamine. As a biomarker, HVA is primarily used in clinical and research settings to assess dopamine metabolism and related neurobiological processes. This article delves into the biological activity of HVA-d3, highlighting its role in various physiological and pathological contexts, supported by case studies and research findings.

Overview of this compound

Homovanillic acid is produced through the metabolism of dopamine, primarily in the liver and kidneys. The presence of HVA in biological fluids, such as urine and cerebrospinal fluid (CSF), serves as an indicator of dopamine turnover. HVA-d3, being a labeled analog, is utilized in advanced analytical techniques such as mass spectrometry for more precise quantification and tracking of dopamine metabolism.

Dopamine Metabolism

HVA is crucial for understanding dopamine-related disorders. Elevated levels of HVA are often associated with neuroblastoma and other neuroendocrine tumors, while reduced levels can indicate conditions like Parkinson's disease or schizophrenia. The use of HVA-d3 in studies allows for enhanced sensitivity and specificity in measuring these metabolic changes.

Clinical Applications

  • Neurodevelopmental Disorders : Research has shown that altered levels of HVA are linked to autism spectrum disorders (ASD). A study involving 129 children with ASD indicated that supplementation with certain vitamins significantly affected urinary levels of HVA, suggesting a potential avenue for therapeutic intervention .
  • Psychiatric Disorders : In patients with anorexia nervosa, plasma levels of HVA were found to correlate with psychopathological symptoms. This relationship underscores the importance of monitoring HVA levels in psychiatric evaluations .
  • Neurocognitive Function : Studies have demonstrated that lower CSF levels of HVA correlate with cognitive impairments in patients with HIV, indicating its potential as a biomarker for neurocognitive decline .

Case Studies and Experimental Data

  • Autism Spectrum Disorders : A significant study assessed the impact of dietary supplementation on HVA levels in children with ASD. The findings revealed that children receiving vitamin B and omega-6 fatty acids exhibited statistically significant differences in HVA levels compared to non-supplemented peers, suggesting that nutritional interventions could modulate neurotransmitter metabolism .
    Supplement TypeMean HVA Level (μmol/mmol creatinine)p-value
    Vitamin B12.50.016
    Omega-6 Fatty Acids15.20.003
    Non-Supplemented10.0-
  • Anorexia Nervosa : In adolescents diagnosed with anorexia nervosa, plasma HVA was analyzed to explore its relationship with nutritional status and psychological symptoms. Results indicated that lower plasma HVA levels were associated with more severe symptoms, suggesting its utility as a diagnostic marker .
  • Cognitive Decline in HIV Patients : A comparative study highlighted that individuals with HIV-related neurocognitive disorders had significantly lower CSF levels of HVA compared to healthy controls, reinforcing its role as an indicator of dopaminergic dysfunction in neurodegenerative conditions .

Q & A

Q. What is the role of Homovanillic Acid-d₃ in neurochemical research?

Homovanillic Acid-d₃ (HVA-d₃) is a deuterium-labeled internal standard used to quantify endogenous homovanillic acid (HVA), a dopamine metabolite, in biological samples. Its isotopic labeling enables precise correction for matrix effects and ionization efficiency variations in mass spectrometry (MS). Researchers employ HVA-d₃ in liquid chromatography-tandem MS (LC-MS/MS) or gas chromatography-MS (GC-MS) workflows to ensure accuracy in neurotransmitter profiling, particularly in studies of neurological disorders like Parkinson’s disease .

Q. How is Homovanillic Acid-d₃ synthesized and characterized for research use?

HVA-d₃ is synthesized via deuterium substitution at specific positions (e.g., methoxy-d₃ groups) using deuterated reagents. Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity and high-resolution MS to verify isotopic purity (>95%). Researchers must validate synthetic batches with orthogonal techniques (e.g., HPLC-UV) to ensure minimal unlabeled HVA contamination, which could skew quantitative results .

Q. What are the optimal storage conditions for Homovanillic Acid-d₃?

HVA-d₃ is hygroscopic and light-sensitive. It should be stored at 2–8°C under inert gas (e.g., argon) in airtight containers to prevent deuterium exchange and oxidation. Long-term stability (>3 years) is achievable when aliquoted to minimize freeze-thaw cycles. Degradation is indicated by color changes (white to yellow) or reduced recovery rates in spiked samples .

Advanced Research Questions

Q. How can researchers validate an analytical method using Homovanillic Acid-d₃?

Method validation requires:

  • Calibration curves with HVA-d₃-spiked matrix (e.g., serum, urine) to assess linearity (R² > 0.99) and limit of quantification (LOQ < 1 ng/mL).
  • Recovery studies comparing deuterated vs. non-deuterated HVA in spiked samples (target recovery: 85–115%).
  • Inter-day precision (CV < 15%) across multiple runs. Cross-validation with certified reference materials (e.g., NIST standards) ensures reproducibility .

Q. How can matrix effects be mitigated when using HVA-d₃ in biological samples?

Matrix effects (ion suppression/enhancement) are addressed by:

  • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering compounds.
  • Matrix-matched calibration standards prepared in analyte-free biological fluid.
  • Post-column infusion during LC-MS/MS to identify and compensate for ion suppression zones .

Q. How should researchers interpret discrepancies in HVA-d₃ recovery rates across experiments?

Low recovery (<80%) may indicate:

  • Deuterium loss during sample preparation (e.g., high-temperature evaporation).
  • Incomplete protein precipitation in serum/plasma, leading to matrix interference. Troubleshooting involves optimizing extraction pH (e.g., 2.5–3.0 for HVA solubility) and verifying deuterium retention via MS/MS fragmentation patterns .

Q. What are the implications of isotopic purity in HVA-d₃ for data accuracy?

Isotopic impurities (e.g., residual non-deuterated HVA) can co-elute with endogenous HVA, causing overestimation. Researchers must:

  • Quantify impurities using high-sensitivity MS in negative ion mode.
  • Apply correction factors based on impurity levels in batch-specific certificates of analysis. For neuroblastoma studies, even 2% impurity can compromise diagnostic accuracy for urinary HVA quantification .

Data Analysis and Contradictions

Q. How do normalization methods affect HVA-d₃-derived data in metabolomics?

Normalization to creatinine or total ion count (TIC) can introduce bias in urinary HVA studies. Instead, use:

  • Isotope dilution quantitation (HVA-d₃ as internal standard) paired with batch-specific QC samples.
  • Multivariate correction (e.g., EigenMS) to account for technical variability. Discrepancies between GC-MS and LC-MS/MS datasets often arise from derivatization efficiency differences in GC workflows .

Q. Why might HVA-d₃ fail to stabilize in longitudinal neurochemical studies?

Instability is linked to:

  • Photodegradation during sample handling (resolve with amber vials).
  • Microbial activity in urine samples stored above −80°C.
  • pH shifts in unbuffered extraction solvents. Pre-treatment with 0.1% formic acid and immediate freezing (−20°C) preserves integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homovanillic Acid-d3
Reactant of Route 2
Reactant of Route 2
Homovanillic Acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.